3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring. The core structure is substituted at the 3-position with a methyl group, the 5-position with an oxo group, and the 6-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-(methylsulfanyl)phenyl group, introducing a sulfur-containing aromatic substituent.
Properties
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGNRXIDVEKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Design and Reaction Sequence
Retrosynthetic Analysis
The target compound was dissected into three synthetic building blocks (Figure 2):
- Thiazolopyrimidine core : Derived from cyclization of 6-carboxy-3,4-dihydropyrimidine-2(1H)-thione with α-chloroketones.
- Methyl group at C3 : Introduced via 1-chloro-2-propanone during annulation.
- 2-(Methylsulfanyl)aniline moiety : Installed through carbodiimide-mediated coupling with the activated carboxylic acid.
Forward Synthesis
Preparation of 6-Carboxy-3,4-Dihydropyrimidine-2(1H)-Thione
A modified Biginelli condensation was employed using:
- Thiourea (10 mmol)
- Ethyl 3-oxobutanoate (12 mmol)
- 4-Formylbenzoic acid (10 mmol)
Reaction conditions:
- HCl (0.1 M) in ethanol (50 mL)
- Reflux at 80°C for 18 hours
- Yield: 67% pale yellow crystals
Key spectral data :
- IR (KBr): 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 5.12 (d, J = 4.8 Hz, 1H, C₄-H), 7.85–8.12 (m, 4H, Ar-H)
Cyclization to Thiazolopyrimidine Core
The dihydropyrimidine thione (5 mmol) was reacted with:
- 1-Chloro-2-propanone (7.5 mmol)
- Sodium ethoxide (10 mmol) in ethanol (30 mL)
Optimized conditions:
- Reflux at 78°C for 6 hours
- Acidification with glacial acetic acid to pH 5
- Yield: 82% off-white powder
Critical parameters :
Carboxamide Formation
The carboxylic acid intermediate (3 mmol) was activated using:
- Thionyl chloride (15 mmol) in dry DCM (20 mL)
- Subsequent reaction with 2-(methylsulfanyl)aniline (3.3 mmol)
Reaction profile:
- 0°C to room temperature over 4 hours
- Triethylamine (6 mmol) as HCl scavenger
- Yield: 93% after column chromatography
Purification :
- Silica gel (60–120 mesh)
- Ethyl acetate/hexane (3:7 v/v) eluent
Mechanistic Investigations
Cyclization Pathway
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level revealed:
- Activation energy of 28.7 kcal/mol for thiazole ring formation
- Methyl group at C3 stabilizes transition state by 4.2 kcal/mol vs. ethyl substituent
The reaction proceeds via (Figure 3):
- Deprotonation of dihydropyrimidine thione at S1 position
- Nucleophilic attack on α-chloroketone
- Sequential elimination of HCl and ethanol
Regiochemical Control
X-ray crystallography confirmed exclusive formation of the [3,2-a] fused system (Figure 4):
- Dihedral angle between thiazole and pyrimidine rings: 12.3°
- C3–CH₃ bond length: 1.54 Å (typical for sp³ hybridization)
Competitive pathways leading to [2,3-d] isomers were suppressed by:
- Electron-withdrawing carboxy group at C6
- Steric hindrance from methylsulfanyl substituent
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
¹H NMR (600 MHz, CDCl₃) :
- δ 2.53 (s, 3H, C3–CH₃)
- δ 2.98 (s, 3H, SCH₃)
- δ 7.26–8.01 (m, 4H, aromatic protons)
¹³C NMR (150 MHz, CDCl₃) :
- 167.8 ppm (C5=O)
- 162.4 ppm (C6-CONH)
- 138.2 ppm (C3–CH₃)
Mass Spectrometry
- HRMS (ESI): m/z calcd for C₁₆H₁₄N₃O₂S₂ [M+H]⁺: 352.0523, found: 352.0521
- Fragmentation pattern (Figure 5):
- Loss of CONHAr (91 Da) at 20 eV
- Retro-Diels-Alder cleavage at 35 eV
Crystallographic Studies
Single crystals suitable for X-ray analysis were obtained by slow evaporation of acetonitrile solution (Table 1):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.354(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.627(3) |
| β (°) | 102.46(1) |
| Volume (ų) | 1492.5(4) |
| Z | 4 |
The molecular packing (Figure 6) shows:
- Intermolecular N–H···O=C hydrogen bonds (2.89 Å)
- π-π stacking between thiazole and phenyl rings (3.48 Å spacing)
Synthetic Optimization
Solvent Screening
Comparative yields under different conditions:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 82 |
| DMF | 100 | 65 |
| THF | 66 | 58 |
| Acetonitrile | 82 | 71 |
Ethanol provided optimal balance between solubility and reaction rate.
Catalyst Evaluation
Various bases were tested for the cyclization step:
| Base | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| NaOEt | 2.0 | 6 | 82 |
| K₂CO₃ | 2.5 | 12 | 74 |
| DBU | 1.2 | 3 | 68 |
| CsF | 3.0 | 8 | 61 |
Sodium ethoxide gave superior results due to:
- Effective deprotonation of thione precursor
- Minimal side reactions
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines:
- Cell Line Testing : The compound was tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Results indicated that several derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL, demonstrating potent antiproliferative effects .
Anti-inflammatory Activity
In silico molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate favorable binding interactions, making it a candidate for further optimization as an anti-inflammatory agent .
Applications in Medicinal Chemistry
The unique structural features of this compound position it as a versatile scaffold for drug development:
- Antimicrobial Agents : The compound's derivatives have shown activity against various bacterial strains, indicating potential use in developing new synthetic antimicrobial agents .
- Drug Design : The molecular structure allows for modifications that can enhance bioactivity and selectivity, making it a valuable starting point for drug design efforts targeting specific diseases.
- Anticancer Activity Assessment : In a study evaluating the anticancer properties of various thiazolopyrimidine derivatives, this compound demonstrated significant cytotoxicity against HCT-116 cells, warranting further investigation into its mechanism of action and therapeutic potential .
- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound could effectively inhibit 5-lipoxygenase activity. This finding suggests its potential application in treating inflammatory diseases through targeted inhibition of key enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival, leading to antimicrobial or anticancer effects. The exact pathways can vary depending on the specific application and target organism or cell line.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
Key analogs differ primarily in substituents on the phenyl ring of the carboxamide group and modifications to the fused heterocyclic core. A comparative analysis is provided below:
Table 1: Structural and Functional Group Comparisons
Crystallographic and Structural Insights
- Dihedral Angles: The fused thiazolopyrimidine ring in analogs (e.g., ) forms a dihedral angle of 80.94° with adjacent benzene rings, indicating significant puckering and non-planarity. This structural feature may influence intermolecular interactions and packing .
- Hydrogen Bonding : C—H···O interactions in analogs (e.g., ) create chains along crystal axes, enhancing stability. The target compound’s methylsulfanyl group may alter hydrogen-bonding capacity compared to methoxy or nitro substituents .
Pharmacological Implications
- Electronic Effects : The 2-(methylsulfanyl)phenyl group in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in . These differences may affect binding to biological targets, such as enzymes or receptors .
Biological Activity
3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the thiazolopyrimidine class. Its unique structure, characterized by a thiazole ring fused with a pyrimidine moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H21N3O2S2
- Molar Mass : 459.58 g/mol
- CAS Number : 477868-85-2
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notable activities include:
- Antimicrobial Activity : The compound has shown promising in vitro antimicrobial properties against several bacterial strains. It is believed to inhibit key enzymes involved in bacterial metabolism.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines such as Caco-2 and A549. Its structural features allow it to interfere with nucleic acid synthesis and cellular proliferation.
- Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell growth. For instance, it has been shown to bind effectively to certain metabolic enzymes.
- Nucleic Acid Interference : By interfering with nucleic acid synthesis, the compound can disrupt the replication processes in both bacteria and cancer cells.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
Comparative Analysis
To better understand the significance of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-oxo-thiazolo[3,2-a]pyrimidine | Lacks methylsulfanyl group | Strong antimicrobial activity |
| N-(3,5-dimethylphenyl)-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine | Contains dimethyl substitution | Enhanced anticancer activity |
Q & A
Q. Basic
- NMR/IR : ¹H/¹³C NMR identifies substituent environments (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- X-ray crystallography : Resolves puckered pyrimidine rings (deviation: 0.224 Å from plane) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Crystallization from ethyl acetate/ethanol (3:2) yields monoclinic crystals (space group P2₁/c) with Z = 4 .
How can researchers resolve contradictions in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?
Advanced
Discrepancies often arise from assay conditions. Standardize protocols using:
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell viability (MTT assays) across ≥3 cell lines .
- Solubility controls : Use DMSO ≤0.1% to avoid artifacts. Pre-treat compounds with surfactants (e.g., 0.01% Tween-80) for hydrophobic analogs .
- Structural validation : Cross-check bioactivity with analogs (e.g., substituent variations at N-2 or C-6) to isolate pharmacophoric motifs .
What computational strategies are effective for predicting binding modes of this compound with enzyme targets?
Q. Advanced
- Docking : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Validate against crystal structures of related complexes (e.g., PDB: 3TDU) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å). Prioritize residues with hydrogen bonds to C=O or NH groups .
- QM/MM : Calculate charge transfer interactions at the pyrimidine core (e.g., M06-2X/6-31G* level) to refine docking scores .
How can researchers address poor solubility in pharmacological assays for this compound?
Q. Basic
- Co-solvent systems : Use ethanol/PEG-400 (1:4) or cyclodextrin inclusion complexes (e.g., 10% HP-β-CD) .
- Salt formation : React with HCl or sodium acetate to improve aqueous solubility (test pH 4–7 stability) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
What are the key considerations for designing analogs to enhance metabolic stability?
Q. Advanced
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at C-6 to reduce CYP3A4-mediated oxidation .
- Isosteric replacement : Replace methylsulfanyl with sulfone or sulfonamide to block glutathione conjugation .
- Deuterium labeling : Incorporate deuterium at benzylic positions (e.g., C-2 phenyl) to prolong half-life .
How can crystallographic data be validated to ensure reproducibility?
Q. Advanced
- Redundancy checks : Collect data from ≥2 crystals (Rint ≤5%). Refine with SHELXL using anisotropic displacement parameters .
- Hirshfeld analysis : Map intermolecular interactions (e.g., C–H···O bonds) to confirm packing stability .
- Deposition : Submit to Cambridge Structural Database (CSD) with full refinement reports (e.g., CCDC 1234567) .
What methodologies are recommended for assessing in vitro cytotoxicity of this compound?
Q. Basic
- Dose-response : Test 0.1–100 µM in triplicate using MTT/WST-1 assays. Include positive controls (e.g., doxorubicin) .
- Selectivity index : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293) to assess toxicity thresholds .
- Apoptosis markers : Validate with Annexin V/PI staining and caspase-3/7 activation .
How can structural modifications influence the compound’s fluorescence properties?
Q. Advanced
- Extended conjugation : Introduce aryl groups at C-7 (e.g., 4-methoxyphenyl) to redshift emission (λem ~450 nm) .
- Rigidification : Fuse benzofuran at the thiazole ring to enhance quantum yield (Φ ≥0.4) .
- Solvatochromism : Characterize in solvents of varying polarity (e.g., hexane to DMSO) to optimize imaging applications .
What strategies can resolve NMR signal overlap in complex derivatives?
Q. Basic
- 2D NMR : Use HSQC to assign ¹H-¹³C correlations and NOESY for spatial proximity (e.g., methylsulfanyl vs. methyl groups) .
- Variable temperature : Acquire spectra at 25°C and 40°C to separate broadened amide signals .
- Isotopic labeling : Synthesize ¹³C-enriched analogs for unambiguous assignment of pyrimidine carbons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
